molecular formula C20H21BrN2O7 B14922583 5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B14922583
M. Wt: 481.3 g/mol
InChI Key: ADFKPJBOKSDELZ-UHFFFAOYSA-N
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Description

5’-Ethyl 3’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl 3’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro compound through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5’-Ethyl 3’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 5’-Ethyl 3’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can inhibit or activate their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Ethyl 3’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific combination of functional groups and its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21BrN2O7

Molecular Weight

481.3 g/mol

IUPAC Name

5-O'-ethyl 3-O'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H21BrN2O7/c1-4-28-17(24)14-10(2)30-16(22)15(18(25)29-8-7-27-3)20(14)12-9-11(21)5-6-13(12)23-19(20)26/h5-6,9H,4,7-8,22H2,1-3H3,(H,23,26)

InChI Key

ADFKPJBOKSDELZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCCOC)N)C

Origin of Product

United States

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